molecular formula C14H11NOS B1296424 2-amino-7-methyl-9H-thioxanthen-9-one CAS No. 78160-12-0

2-amino-7-methyl-9H-thioxanthen-9-one

Cat. No.: B1296424
CAS No.: 78160-12-0
M. Wt: 241.31 g/mol
InChI Key: VVQULFWWOHEBQC-UHFFFAOYSA-N
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Description

2-amino-7-methyl-9H-thioxanthen-9-one is an organic compound with the molecular formula C14H11NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the second position and a methyl group at the seventh position on the thioxanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the desired thioxanthone derivative . The reaction conditions often involve the use of acyl chlorides and suitable catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioxanthenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-7-methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9H-thioxanthen-9-one
  • 2,7-dimethoxy-9H-thioxanthen-9-one
  • 2,8-dimethoxy-10H-dibenzo[b,e]thiopyran-10-one

Uniqueness

2-amino-7-methyl-9H-thioxanthen-9-one is unique due to the presence of both an amino group and a methyl group on the thioxanthone core. This structural modification imparts distinct chemical properties and potential biological activities compared to other thioxanthone derivatives .

Properties

IUPAC Name

2-amino-7-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQULFWWOHEBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320035
Record name 2-Amino-7-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78160-12-0
Record name 78160-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-7-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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